3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride is an organic compound that belongs to the class of diazonium salts. These compounds are known for their utility in various chemical reactions, particularly in the synthesis of azo dyes. The compound is characterized by the presence of two diazonium groups attached to a biphenyl structure with four methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride typically involves the diazotization of 3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-diamine. The process begins with the nitration of 3,3’,5,5’-Tetramethylbiphenyl to introduce nitro groups, followed by reduction to form the corresponding diamine. The diamine is then treated with nitrous acid under acidic conditions to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium groups can be replaced by various nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium groups can be reduced to form the corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions to facilitate the formation of azo compounds.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Halogenated biphenyls, hydroxylated biphenyls, and aminated biphenyls.
Coupling Reactions: Azo dyes with various chromophoric properties.
Reduction Reactions: 3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-diamine.
Scientific Research Applications
3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other organic compounds.
Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.
Medicine: Investigated for potential use in diagnostic assays and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium groups are highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetramethylbenzidine: A related compound used as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA).
Benzidine: A carcinogenic compound historically used in dye synthesis, now largely replaced by safer alternatives.
o-Phenylenediamine: Another aromatic diamine used in various chemical applications.
Uniqueness
3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of four methyl groups on the biphenyl core enhances its stability and reactivity compared to other diazonium salts.
Properties
CAS No. |
92534-75-3 |
---|---|
Molecular Formula |
C16H16Cl2N4 |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
4-(4-diazonio-3,5-dimethylphenyl)-2,6-dimethylbenzenediazonium;dichloride |
InChI |
InChI=1S/C16H16N4.2ClH/c1-9-5-13(6-10(2)15(9)19-17)14-7-11(3)16(20-18)12(4)8-14;;/h5-8H,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
QOSAVXPFQCGJAX-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC(=C1[N+]#N)C)C2=CC(=C(C(=C2)C)[N+]#N)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.